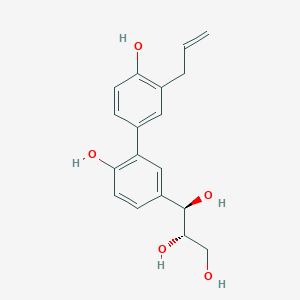
erythro-Honokitriol
Description
Erythro-Honokitriol is a biphenyl propenoid lignan first isolated from Lithocarpus pachylepis seeds and Magnolia species, such as Magnolia officinalis . Structurally, it features a 1,2-dihydroxypropane moiety with an erythro stereochemical configuration (adjacent hydroxyl groups on opposite sides of the carbon chain). This compound belongs to a broader class of lignans known for diverse bioactivities, including anti-inflammatory, neuroprotective, and enzyme-inhibitory effects . Its isolation alongside stereoisomers like threo-Honokitriol highlights the significance of stereochemistry in modulating biological activity .
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
(1R,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol |
InChI |
InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18+/m0/s1 |
InChI Key |
LKYOLPWSGNGKSH-ZWKOTPCHSA-N |
Isomeric SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@H]([C@H](CO)O)O)O)O |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O |
Synonyms |
erythro-honokitriol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Erythro-Honokitriol is structurally and functionally related to several lignans and phenolic compounds. Below is a detailed comparison based on sources, stereochemistry, and bioactivity:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings
Stereochemical Influence: Erythro- and threo-Honokitriol are diastereomers differing in hydroxyl group orientation. The threo isomer exhibits 8-fold greater potency in acetylcholinesterase (AChE) inhibition than the erythro form, underscoring stereochemistry’s role in target binding . Both isomers show anti-inflammatory activity, but neither matches the MAO-B inhibitory potency of magnatriol B (IC₅₀: 0.25 nM), a structurally distinct lignan .
Structural Diversity and Bioactivity: Honokiol, a simpler biphenyl lignan, lacks diol groups but retains anti-inflammatory and neuroprotective properties via distinct mechanisms (e.g., GABA receptor modulation) . Balanophonin C, a newer phenolic from L. pachylepis, shares anti-inflammatory effects but lacks the diol motif critical for cholinesterase inhibition .
Sources and Isolation: this compound is co-isolated with threo-Honokitriol and other phenolics like vanillin and coniferaldehyde, suggesting shared biosynthetic pathways in L. pachylepis . Magnolia-derived lignans (e.g., magnatriol B) are more structurally complex and potent, likely due to additional hydroxyl/methoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


